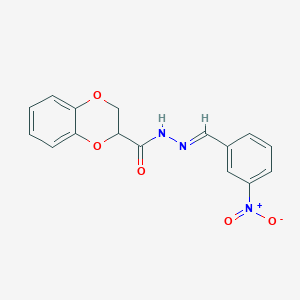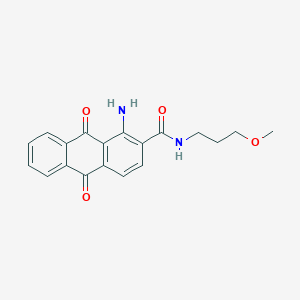
1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Übersicht
Beschreibung
1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to activate the production of cytokines, which are signaling molecules that play a role in the immune response. 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to induce the formation of blood clots within the tumor vasculature, leading to tumor necrosis.
Biochemische Und Physiologische Effekte
1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have a number of biochemical and physiological effects. In pre-clinical studies, 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which play a role in the immune response. 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to induce the formation of blood clots within the tumor vasculature, leading to tumor necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer types. 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy. However, one limitation of using 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in lab experiments is its potential toxicity. 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to cause liver toxicity in some animal studies, which may limit its use in clinical trials.
Zukünftige Richtungen
There are a number of future directions for research on 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of research is the development of new synthesis methods for 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide that are more efficient and cost-effective. Another area of research is the identification of biomarkers that can predict the response to 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide treatment in cancer patients. Additionally, future research may focus on the use of 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in combination with other cancer treatments, such as immunotherapy, to improve its efficacy and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been studied for its potential use in cancer treatment. In pre-clinical studies, 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, breast cancer, and lung cancer. 1-amino-N-(3-methoxypropyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-10-4-9-21-19(24)14-8-7-13-15(16(14)20)18(23)12-6-3-2-5-11(12)17(13)22/h2-3,5-8H,4,9-10,20H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFBJYRILITTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
![2,2,2-trifluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B3833460.png)
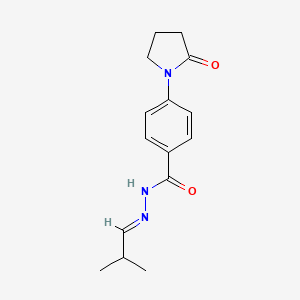
![N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3833489.png)
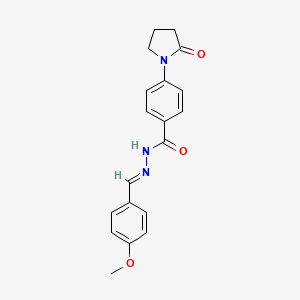
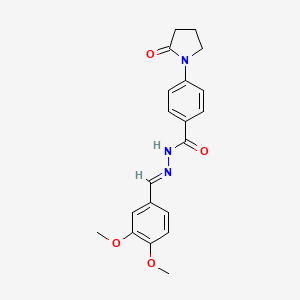
![methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3833516.png)
![4-(2,2-difluoro-1,3-benzodioxol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3833520.png)
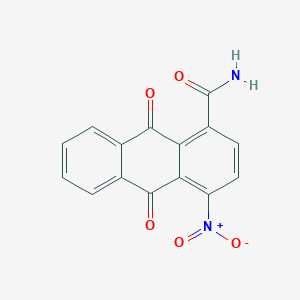
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]benzenesulfonamide](/img/structure/B3833542.png)
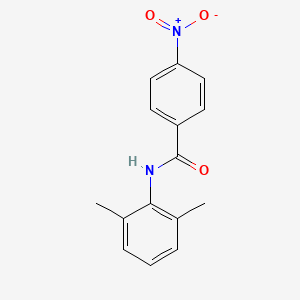
![N-[4-(benzoylamino)phenyl]-2-nitrobenzamide](/img/structure/B3833549.png)
